7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
CAS No.:
Cat. No.: VC15961245
Molecular Formula: C12H15ClN2
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN2 |
|---|---|
| Molecular Weight | 222.71 g/mol |
| IUPAC Name | 7-chloro-2-methyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole |
| Standard InChI | InChI=1S/C12H15ClN2/c1-15-5-4-11-10(7-15)9-3-2-8(13)6-12(9)14-11/h2-3,6,10-11,14H,4-5,7H2,1H3 |
| Standard InChI Key | PMOAREPQUPCMKP-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2C(C1)C3=C(N2)C=C(C=C3)Cl |
Introduction
Chemical Structure and Nomenclature
The molecular architecture of 7-chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is defined by a bicyclic framework combining pyridine and indole moieties. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | 7-chloro-2-methyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole |
| Molecular Formula | C₁₂H₁₅ClN₂ |
| Molecular Weight | 222.71 g/mol |
| Canonical SMILES | CN1CCC2C(C1)C3=C(N2)C=C(C=C3)Cl |
| InChIKey | PMOAREPQUPCMKP-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves multi-step strategies leveraging cyclization and dehydrogenation reactions. A representative approach, adapted from patent literature , proceeds as follows:
-
Hydrazone Formation: Condensation of 1,2-dihydro-4-hydrazino-5-methyl-2-oxopyridine with cyclohexanone derivatives yields a hydrazone intermediate.
-
Fischer Indole Cyclization: Acid-catalyzed cyclization of the hydrazone generates the hexahydro-pyridoindole core.
-
Dehydrogenation: Palladium-on-carbon-mediated dehydrogenation introduces aromaticity, affording the final product .
Alternative routes may employ Ullmann couplings or transition-metal-catalyzed cross-couplings to install the chloro substituent, though these methods are less documented in the available literature.
Reactivity Profile
The compound participates in reactions typical of heterocyclic amines and chlorinated aromatics:
-
Nucleophilic Aromatic Substitution: The chloro group at position 7 is susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines).
-
Reductive Alkylation: The secondary amine in the pyridine ring may undergo alkylation under reductive conditions.
-
Oxidation: Dehydrogenation or epoxidation of the saturated rings could modify bioactivity .
Physicochemical Properties
Experimental data for this compound remain limited, but computational predictions and analog studies provide insights:
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coeff) | ~2.8 | Predicted (PubChem ) |
| Aqueous Solubility | Low (<1 mg/mL) | Estimated |
| Melting Point | Not reported | – |
| pKa | ~9.2 (amine proton) | Analog comparison |
The chloro and methyl groups enhance lipophilicity, suggesting favorable blood-brain barrier permeability—a trait relevant to neuropharmacological applications.
Biological Activity and Mechanism
Neurotransmitter Modulation
Preliminary studies indicate interactions with monoamine transporters and receptors. The compound’s rigid structure may mimic endogenous neurotransmitters, enabling:
-
Serotonin Receptor Affinity: Analogous pyridoindoles show 5-HT₂A/₂C antagonism, implicating potential antidepressant or anxiolytic effects.
-
Dopamine Uptake Inhibition: Structural similarities to benztropine suggest possible dopaminergic activity, though direct evidence is lacking .
Current Research and Challenges
Ongoing investigations focus on:
-
SAR Studies: Modifying the methyl and chloro groups to optimize potency and selectivity .
-
Toxicology Profiles: Acute toxicity assays in model organisms are pending, with preliminary data suggesting moderate hepatic clearance .
Key challenges include synthetic scalability and mitigating off-target receptor interactions. Collaborative efforts between academic and industrial labs are critical to advancing this compound toward preclinical trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume